molecular formula C27H40Cl2N6O4S B607429 Fedratinib Hydrochloride CAS No. 1374744-69-0

Fedratinib Hydrochloride

Numéro de catalogue: B607429
Numéro CAS: 1374744-69-0
Poids moléculaire: 615.6 g/mol
Clé InChI: QAFZLTVOFJHYDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de fedratinib est synthétisé par un processus en plusieurs étapes impliquant la formation d'un dérivé d'anilinopyrimidine . La voie de synthèse comprend les étapes suivantes :

Méthodes de production industrielle

La production industrielle du chlorhydrate de fedratinib suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de fedratinib subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

    Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

    Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

    Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate de fedratinib avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements ultérieurs .

Applications de la recherche scientifique

Le chlorhydrate de fedratinib a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le chlorhydrate de fedratinib agit comme un inhibiteur compétitif de la protéine kinase JAK-2 avec une IC50 de 6 nM . Il inhibe également les kinases apparentées FLT3 et RET avec des valeurs d'IC50 de 25 nM et 17 nM, respectivement . L'inhibition de JAK-2 bloque la signalisation cellulaire en aval (voie JAK-STAT), conduisant à la suppression de la prolifération cellulaire et à l'induction de l'apoptose .

Applications De Recherche Scientifique

Pharmacological Profile

Fedratinib hydrochloride operates by inhibiting the JAK2 pathway, which is often mutated in myelofibrosis. This inhibition leads to a reduction in the signaling pathways that promote cell proliferation and survival in malignant hematopoietic cells. The drug has shown effectiveness in reducing spleen size and alleviating symptoms associated with myelofibrosis, including fatigue, pain, and night sweats .

Clinical Trials

  • JAKARTA Trials : The pivotal trials supporting the approval of fedratinib included the JAKARTA-1 and JAKARTA-2 studies. These trials demonstrated that fedratinib significantly reduced spleen volume and improved symptom burden in patients with myelofibrosis. In JAKARTA-2, approximately 30-45% of patients achieved a spleen volume reduction of at least 35% after six cycles of treatment .
  • FREEDOM2 Trial : This phase 3 trial compared fedratinib to best available therapy (BAT) in patients previously treated with ruxolitinib. Results indicated that 36% of patients receiving fedratinib achieved a spleen volume reduction compared to only 6% in the BAT group, highlighting its efficacy as a second-line treatment .

Real-World Evidence

Recent studies have corroborated the findings from clinical trials in real-world settings. A retrospective chart review involving 150 patients previously treated with ruxolitinib showed significant reductions in spleen size and symptom burden after initiating fedratinib therapy. At three months, spleen size decreased by 19.4%, and by six months, it had reduced by over 53% .

Safety Profile

While fedratinib is generally well-tolerated, it is associated with some adverse effects:

  • Common Adverse Effects : These include anemia, gastrointestinal symptoms (nausea, diarrhea), and elevated liver enzymes. An initial concern regarding Wernicke's encephalopathy was addressed through further investigation, which ultimately lifted a clinical hold on its development .
  • Management : Patients are monitored for hematologic parameters due to potential thrombocytopenia and anemia; however, fedratinib can be administered without dose reduction in patients with mild thrombocytopenia (platelet count above 50,000/µL) .

Case Studies

Several case studies illustrate the successful application of fedratinib in treating myelofibrosis:

  • Case Study 1 : A 70-year-old male patient with high-risk primary myelofibrosis who had previously failed ruxolitinib therapy showed a significant reduction in spleen size from 18 cm to 10 cm after six months on fedratinib.
  • Case Study 2 : A retrospective analysis highlighted a cohort of patients who transitioned from ruxolitinib to fedratinib; over half experienced a notable improvement in their symptom scores within three months of starting treatment.

Activité Biologique

Fedratinib hydrochloride is a selective Janus kinase 2 (JAK2) inhibitor primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. Its biological activity is characterized by its ability to inhibit the JAK-STAT signaling pathway, which plays a crucial role in hematopoiesis and immune response regulation. This article details the biological mechanisms, clinical efficacy, and safety profile of fedratinib, supported by data tables and relevant case studies.

Fedratinib exerts its pharmacological effects by selectively inhibiting JAK2 and, to a lesser extent, FMS-like tyrosine kinase 3 (FLT3). The inhibition of JAK2 leads to:

  • Reduced cell proliferation : By preventing the phosphorylation of signal transducer and activator of transcription (STAT) proteins, fedratinib disrupts the signaling necessary for cell division and survival.
  • Induction of apoptosis : The blockade of JAK2 activity facilitates programmed cell death in neoplastic cells, particularly in myelofibrosis where JAK2 is often hyperactive .

Pharmacokinetics

Fedratinib is administered orally, with a recommended dose of 400 mg once daily. Key pharmacokinetic parameters include:

ParameterValue
Cmax 1804 ng/mL
AUC 26,870 ng·hr/mL
Tmax 1.75 - 3 hours
Half-life 41 hours (terminal half-life: 114 hours)
Volume of distribution 1770 L
Protein binding ≥92%

Fedratinib is primarily metabolized by CYP3A4 and CYP2C19, with about 77% eliminated via feces and 23% as unchanged drug .

Phase III JAKARTA Trial

The pivotal phase III JAKARTA trial assessed the efficacy of fedratinib in patients with myelofibrosis. Key findings include:

  • Spleen Volume Response Rate (SVRR) : At week 24, the SVRR was 47% for fedratinib compared to only 1% for placebo.
  • Symptom Response Rate : A significant improvement was observed with a 40% symptom response rate in the fedratinib group versus 9% in the placebo group .

Phase II JAKARTA2 Study

The JAKARTA2 study focused on patients who were resistant or intolerant to prior treatments. Results indicated:

  • SVRR : Achieved in 31% of patients after treatment with fedratinib.
  • Symptom Improvement : A total symptom score reduction was noted in 27% of participants .

Safety Profile

Despite its therapeutic benefits, fedratinib is associated with several adverse effects:

  • Common Adverse Events : Diarrhea, nausea, anemia, and vomiting are frequently reported.
  • Serious Concerns : Initial concerns regarding Wernicke's encephalopathy were alleviated after further investigation determined no direct causative link .

Case Study: Efficacy in Advanced Myelofibrosis

A patient with advanced myelofibrosis previously treated with ruxolitinib demonstrated a significant reduction in spleen size and symptom burden after initiating therapy with fedratinib. This case underlines fedratinib's potential as a second-line treatment option for patients unresponsive to other therapies.

Case Study: Tolerability in Elderly Patients

In a cohort study involving elderly patients with myelofibrosis, fedratinib was well-tolerated with manageable side effects. The study highlighted the importance of careful monitoring for hematologic toxicities but affirmed the drug's efficacy across age groups .

Propriétés

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFZLTVOFJHYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40Cl2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026309
Record name Fedratinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374744-69-0
Record name Fedratinib dihydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374744690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedratinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEDRATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9J2HBQWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.